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Gcn2-IN-7 chemical structure and properties

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Compound of Interest		
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An In-depth Technical Guide to Gcn2-IN-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gcn2-IN-7 is a potent and selective inhibitor of the General Control Nonderepressible 2 (GCN2) protein kinase, a critical regulator of the Integrated Stress Response (ISR).[1][2] By targeting the ATP-binding site of GCN2, **Gcn2-IN-7** effectively blocks the phosphorylation of the eukaryotic initiation factor 2α (eIF2 α), thereby modulating cellular responses to amino acid deprivation and other stressors.[1] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **Gcn2-IN-7**, serving as a technical resource for professionals in research and drug development.

Chemical Structure and Properties

Gcn2-IN-7, also known as compound 39, is an orally active small molecule inhibitor.[2] Its chemical and physical properties are summarized below.



Property	Value	Reference
Chemical Formula	C22H23BrN8OS	[3]
Molecular Weight	527.44 g/mol	[3]
CAS Number	2396465-33-9	[2][3]
Appearance	Solid	[2]
Solubility	Soluble in DMSO	[2]
Storage	Store at -20°C	[3]

Mechanism of Action and Signaling Pathway

Gcn2-IN-7 functions as a competitive inhibitor at the ATP-binding site of the GCN2 kinase.[1] GCN2 is a serine/threonine kinase that acts as a sensor for amino acid deficiency within the cell.[4] Under conditions of amino acid starvation, an accumulation of uncharged transfer RNA (tRNA) occurs.[5] The binding of this uncharged tRNA to a histidyl-tRNA synthetase (HisRS)-like domain on GCN2 induces a conformational change that activates the kinase.[4]

Activated GCN2 then phosphorylates the alpha subunit of eIF2 at Serine 51.[4] This phosphorylation event leads to a global reduction in protein synthesis to conserve resources, while paradoxically promoting the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[4][5] ATF4 is a key transcription factor that upregulates the expression of genes involved in amino acid synthesis and transport, helping the cell to restore homeostasis.[4]

By inhibiting GCN2, **Gcn2-IN-7** prevents the phosphorylation of eIF2α, thus blocking the downstream activation of the ATF4-mediated stress response.[1] This disruption of the ISR can sensitize cancer cells to nutrient deprivation and other stressors, making GCN2 an attractive target in oncology.[1]





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Caption: GCN2 Signaling Pathway and Inhibition by Gcn2-IN-7.

Biological Activity and Quantitative Data

Gcn2-IN-7 demonstrates potent and selective inhibition of GCN2 kinase and significant antitumor activity in preclinical models.



Parameter	Value	Model System / Conditions	Reference
IC50	5 nM	In vitro GCN2 kinase assay	[2][6]
T-Cell Proliferation	Alleviates MDSC- related suppression at 600 nM	Co-culture of CD8+ T cells with Myeloid- Derived Suppressor Cells (MDSCs) for 3 days	[2]
Tumor Growth Inhibition	56%	LL2 syngeneic mouse tumor model; 50 mg/kg, oral gavage (BID), 17 days	[2]
Target Engagement (in vivo)	84% (Tumor), 80% (Spleen)	LL2 mouse model; 15 mg/kg, oral gavage (BID), 17 days	[2]
Downstream Marker Reduction	65% reduction of ATF4	LL2 mouse model; 15 mg/kg, oral gavage (BID), 17 days	[2]

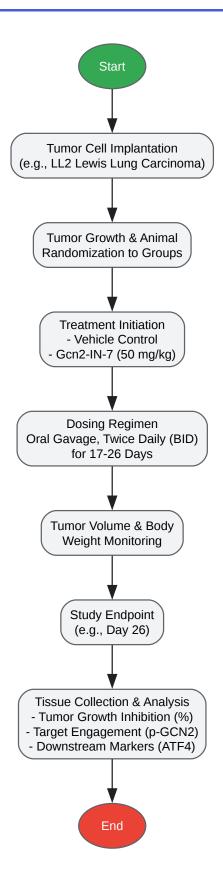
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the evaluation of **Gcn2-IN-7**.

In Vivo Anti-Tumor Efficacy Study

This protocol describes a typical syngeneic mouse model study to evaluate the anti-tumor effects of **Gcn2-IN-7**.





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Caption: Workflow for an *in vivo* tumor efficacy study.



Methodology:

- Animal Model: C57BL/6 mice are used for the LL2 syngeneic tumor model.
- Tumor Implantation: LL2 (Lewis Lung Carcinoma) cells are implanted subcutaneously into the flank of the mice.
- Treatment Groups: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
- Compound Preparation: Gcn2-IN-7 is formulated for oral gavage. The stock solution can be
 prepared in a solvent like DMSO. For the final working solution for in vivo use, it is
 recommended to prepare it fresh daily. Solvents are added sequentially, and heat and/or
 sonication may be used to aid dissolution.[2]
- Dosing: Mice are treated via oral gavage twice daily (BID) with either vehicle or Gcn2-IN-7 at doses of 15 mg/kg (for pharmacodynamics) or 50 mg/kg (for efficacy).[2] The treatment duration is typically 17 to 26 days.[2]
- Monitoring: Tumor volume and animal body weight are measured regularly (e.g., 2-3 times per week).
- Endpoint Analysis: At the end of the study, tumors and relevant tissues (e.g., spleen) are
 harvested. Tumor growth inhibition is calculated by comparing the average tumor volume of
 the treated group to the vehicle group.[2] Tissues can be processed for Western blot or other
 assays to measure target engagement (e.g., GCN2 phosphorylation) and downstream
 biomarker modulation (e.g., ATF4 levels).[2]

MDSC-Mediated T-Cell Suppression Assay

This in vitro assay assesses the ability of **Gcn2-IN-7** to restore T-cell function in the presence of immunosuppressive myeloid-derived suppressor cells (MDSCs).

Methodology:

• Cell Isolation: CD8+ T cells and MDSCs are isolated from appropriate sources (e.g., spleen of tumor-bearing mice).



- Co-culture: CD8+ T cells are labeled with a proliferation dye (e.g., CFSE) and co-cultured with MDSCs. T-cell activation is induced using anti-CD3/CD28 antibodies.
- Treatment: **Gcn2-IN-7** is added to the co-culture at various concentrations (e.g., a significant effect was noted at 600 nM).[2] A vehicle control (e.g., DMSO) is run in parallel.
- Incubation: The cells are incubated for a period of 3 days to allow for T-cell proliferation.[2]
- Analysis: T-cell proliferation is measured by flow cytometry, quantifying the dilution of the proliferation dye in the CD8⁺ T-cell population. A relief of suppression is indicated by increased proliferation in the Gcn2-IN-7 treated group compared to the vehicle control.[2]

Conclusion

Gcn2-IN-7 is a valuable research tool and a promising therapeutic candidate. Its high potency and oral bioavailability, coupled with demonstrated in vivo efficacy and target engagement, underscore its potential in oncology and other therapeutic areas where the Integrated Stress Response plays a significant role.[2] This guide provides foundational technical information to support further investigation and development of **Gcn2-IN-7** and other modulators of the GCN2 pathway.

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